4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, also known as MBT, is a chemical compound with a molecular formula of C16H14N2O2S2. It is a benzothiazole derivative that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Pharmaceutical Drug Synthesis
Benzothiazole derivatives are extensively employed in the synthesis of pharmaceutical drugs due to their reactivity and ability to form a variety of fused heterocyclic compounds . For instance, drugs containing the benzothiazole core, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis .
Anti-Inflammatory Applications
The structural analogs of benzothiazole have been studied for their anti-inflammatory properties. For example, the reaction of benzothiazol-2-amine with flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), has yielded derivatives with potential anti-inflammatory applications .
Antimicrobial Activity
Benzothiazoles have shown a wide range of antimicrobial activities. They are known to possess antibacterial, antifungal, and even antiviral properties, making them valuable in the development of new antimicrobial agents .
Cancer Treatment
Some benzothiazole derivatives have been identified to have applications in cancer treatment. Their ability to interact with various biological pathways makes them suitable candidates for designing anticancer drugs .
Optical Properties
Due to their aromatic nature, benzothiazoles exhibit interesting optical properties. These properties can be harnessed in the development of optical sensors, organic light-emitting diodes (OLEDs), and other photonic devices .
Coordination Chemistry
Benzothiazoles can act as ligands in coordination chemistry due to their electron acceptor properties. They can form complexes with various metals, which can be used in catalysis and material science .
Tyrosinase Inhibition
Derivatives of benzothiazole have been found to inhibit tyrosinase, an enzyme crucial in melanin production. This application is particularly relevant in the treatment of conditions like melanoma, where controlling melanin production is essential .
COX Enzyme Inhibition
Research has indicated that certain benzothiazole compounds exhibit weak COX-1 inhibitory activity. This suggests potential applications in the development of drugs targeting the COX enzymes, which are involved in inflammatory processes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (cox-1, cox-2) enzymes . They have also shown anti-tubercular activity and antifungal activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation . They also inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the inflammatory response by inhibiting the cyclooxygenase pathway . They may also affect the pathways involved in the formation of beta-amyloid plaques .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes . They also show potential anti-tubercular activity and antifungal activity .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be carried out in air atmosphere .
properties
IUPAC Name |
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-20-9-5-3-7-11-13(9)17-15(22-11)19-16-18-14-10(21-2)6-4-8-12(14)23-16/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNFWHOVUBSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.